molecular formula C17H32N6O6S B14252630 L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine CAS No. 210832-64-7

L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine

Cat. No.: B14252630
CAS No.: 210832-64-7
M. Wt: 448.5 g/mol
InChI Key: BAYOYDXUFHYYLD-BJDJZHNGSA-N
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Description

L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine is a tetrapeptide composed of four amino acids: L-glutamine, L-cysteine, L-alanine, and L-lysine. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, L-glutamine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-cysteine, is coupled to the deprotected amine group using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for L-alanine and L-lysine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The amine and carboxyl groups can participate in substitution reactions to form amides and esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Carbodiimides like DIC and HOBt are commonly used for amide bond formation.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with new functional groups.

Scientific Research Applications

L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Investigated for its potential antioxidant properties due to the presence of L-cysteine.

    Chemistry: Utilized in the synthesis of peptide-based materials and as a building block for more complex molecules.

    Industry: Employed in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The thiol group in L-cysteine can scavenge reactive oxygen species, protecting cells from oxidative damage.

    Protein Interactions: The peptide can interact with other proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-cysteinyl-glycine (Glutathione): A tripeptide with similar antioxidant properties.

    L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements and medical applications.

Properties

CAS No.

210832-64-7

Molecular Formula

C17H32N6O6S

Molecular Weight

448.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C17H32N6O6S/c1-9(14(25)22-11(17(28)29)4-2-3-7-18)21-16(27)12(8-30)23-15(26)10(19)5-6-13(20)24/h9-12,30H,2-8,18-19H2,1H3,(H2,20,24)(H,21,27)(H,22,25)(H,23,26)(H,28,29)/t9-,10-,11-,12-/m0/s1

InChI Key

BAYOYDXUFHYYLD-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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